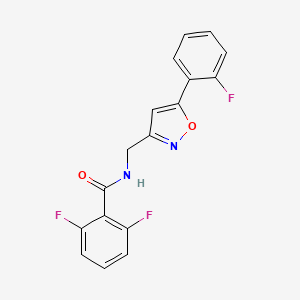
2,6-difluoro-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-difluoro-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide” is a chemical compound . It is related to 2,6-Difluorobenzoic acid, which is a major degradation product of diflubenzuron .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its CAS number 1210507-43-9 . More specific properties are not mentioned in the search results.Applications De Recherche Scientifique
Antitumor Properties
Research on fluorinated benzothiazoles, closely related to the structure of 2,6-difluoro-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide, has shown significant antitumor activity. These compounds exhibit potent cytotoxicity in vitro against sensitive human breast cell lines but are inactive against other cell lines like prostate, nonmalignant breast, and colon cells. Their ability to induce cytochrome P450 CYP1A1, a crucial event in determining antitumor specificity, highlights their potential in pharmaceutical and preclinical development (Hutchinson et al., 2001).
Antimicrobial and Antibiofilm Activity
Thiourea derivatives, sharing a structural motif with this compound, have been synthesized and shown significant antimicrobial activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest the potential of these derivatives for the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Antimicrobial Analog Synthesis
The synthesis of antimicrobial analogs bearing a fluorine atom in the benzoyl group, including fluorobenzamides, has been explored. These compounds exhibit enhanced antimicrobial activity, underscoring the significance of the fluorine atom's position in the molecule for antimicrobial efficacy (Desai et al., 2013).
Fluorination in Aggregation and Disorder
The role of fluorination, particularly involving the 2,5-difluorobenzene group, in molecular aggregation and complex C–F/C–H disorder has been examined. This research provides insights into the influence of fluorine substitution patterns on molecular aggregation, which is vital for designing compounds with desired physical and chemical properties (Mocilac et al., 2016).
Fluorinated Compounds in Medicinal Chemistry
The development of fluorine-18-labeled compounds for positron emission tomography (PET) imaging of receptors in cancers highlights the critical role of fluorinated analogs in diagnostic applications. These studies demonstrate the utility of fluorinated compounds in enhancing imaging techniques for the diagnosis and management of diseases (Tu et al., 2007).
Propriétés
IUPAC Name |
2,6-difluoro-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-12-5-2-1-4-11(12)15-8-10(22-24-15)9-21-17(23)16-13(19)6-3-7-14(16)20/h1-8H,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICITYLMYARHVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

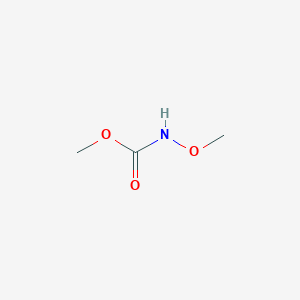
![(E)-ethyl 4-(5-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate](/img/structure/B2441478.png)
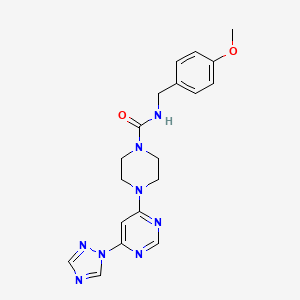

![([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride](/img/no-structure.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2441485.png)
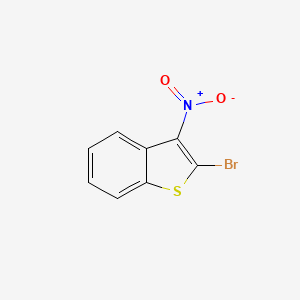
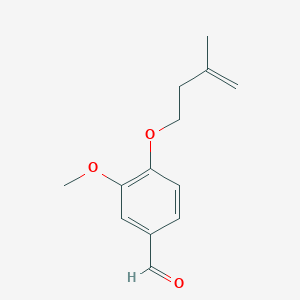
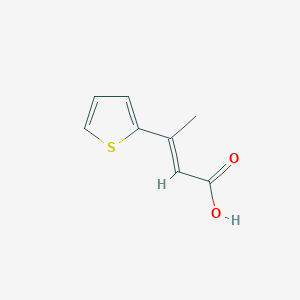
![5-benzyl-7-(3,4-dimethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2441491.png)
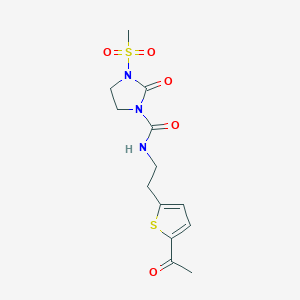
![Ethyl 5-[(3,4-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2441495.png)
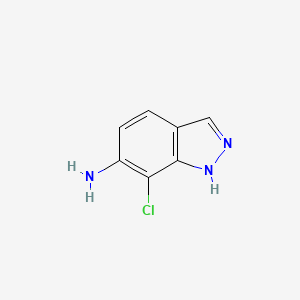
![2-bromo-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methoxybenzamide](/img/structure/B2441498.png)